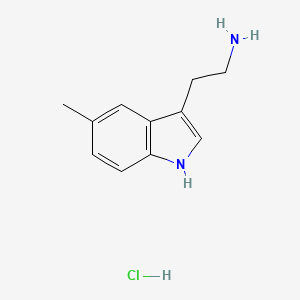

5-Methyltryptamine hydrochloride

Descripción general

Descripción

5-Methyltryptamine hydrochloride: is a methylated derivative of tryptamine, a naturally occurring monoamine alkaloid. It is known for its role as a weak antagonist of 5-Hydroxytryptamine (serotonin) and has applications in various scientific research fields . The compound’s molecular formula is C11H14N2 · HCl, and it has a molecular weight of 210.70 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methyltryptamine hydrochloride can be synthesized from 5-Methylindole through several synthetic routes. One common method involves the reaction of 5-Methylindole with ethylamine under specific conditions to form 5-Methyltryptamine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Análisis De Reacciones Químicas

Functionalization Reactions

The compound’s amine and indole groups enable targeted modifications:

Amine Group Reactions

-

Acylation : Reacts with acetyl chloride (AcCl) in anhydrous dichloromethane to form N-acetyl-5-methyltryptamine. Conditions: dropwise addition under nitrogen, neutralization to pH 8.5–9 .

-

Alkylation : Methylation with dimethyl sulfate (Me₂SO₄) under alkaline conditions (pH 11–11.5) yields N-methyl derivatives .

Indole Ring Modifications

-

Electrophilic Substitution : The 5-methyl group directs electrophiles to the 4- or 6-positions. Fluorination at the 4-position (using Selectfluor) enhances 5-HT₁A receptor binding in analogues .

-

Oxidation : Susceptible to indole ring oxidation under strong oxidizing agents (e.g., KMnO₄), though specific data for 5-methyltryptamine HCl is extrapolated from tryptamine derivatives .

Stability and Degradation

The hydrochloride salt enhances stability compared to the free base, reducing hygroscopicity .

Key Research Findings

-

Receptor Binding : 5-Methyltryptamine HCl acts as a potent 5-HT₂A agonist (EC₅₀ = 6.00 nM) , with fluorinated analogues showing 14-fold increased 5-HT₁A potency .

-

Metabolic Pathways : In vitro studies show rapid MAO-A-mediated deamination, but co-administration with MAO inhibitors prolongs activity .

-

Comparative Reactivity : Unlike 5-methoxytryptamine, methylation at the 5-position reduces hydrogen-bonding capacity, altering receptor interaction profiles .

Aplicaciones Científicas De Investigación

5-Methyltryptamine hydrochloride is a chemical compound with several applications in scientific research, including neuroscience, pharmaceutical development, psychopharmacology, natural product chemistry, and behavioral studies . It is a key compound in neuroscience research, offering insights into serotonin modulation and potential therapeutic applications .

Scientific Research Applications

- Neuroscience Research: this compound is studied for its potential effects on serotonin receptors, which may provide insights into mood regulation and mental health treatments .

- Pharmaceutical Development: It is explored as a candidate for new antidepressant medications, potentially offering a unique mechanism of action compared to traditional drugs .

- Psychopharmacology: Researchers investigate its psychoactive properties to understand its influence on perception and cognition, which can inform therapeutic uses .

- Natural Product Chemistry: As a compound derived from natural sources, it is of interest for developing sustainable and bio-based pharmaceuticals .

- Behavioral Studies: It is used in studies examining the effects of psychedelics on behavior, providing valuable data for understanding consciousness and altered states .

- Synthesis of D-galactosamine hydrochloride: this compound is used in the preparation of D-galactosamine hydrochloride, an anti-hepatopathy medicine intermediate. It reacts with chloropropene in dimethylformamide using an organic amine solid-carried catalyst .

Mecanismo De Acción

5-Methyltryptamine hydrochloride exerts its effects primarily through interactions with serotonin receptors. It acts as a weak antagonist of 5-Hydroxytryptamine (serotonin), influencing the hydrolysis of phosphoinositides by phospholipase C. This interaction leads to the breakdown of endogenous phosphoinositides, affecting various signaling pathways in biological systems .

Comparación Con Compuestos Similares

Tryptamine: A naturally occurring monoamine alkaloid with a similar structure but lacking the methyl group at the 5-position.

5-Methoxytryptamine: A derivative with a methoxy group at the 5-position, known for its role in melatonin synthesis.

5-Hydroxytryptamine (Serotonin): A neurotransmitter with a hydroxyl group at the 5-position, playing a crucial role in mood regulation

Uniqueness: 5-Methyltryptamine hydrochloride is unique due to its specific methylation at the 5-position, which imparts distinct chemical and biological properties. This modification influences its interaction with serotonin receptors and its role in various chemical reactions, making it a valuable compound for research and industrial applications .

Actividad Biológica

5-Methyltryptamine hydrochloride (5-MT), a methylated derivative of tryptamine, has garnered attention in pharmacological research due to its potential interactions with serotonin receptors and its implications in neuropharmacology. This article explores the biological activity of 5-MT, focusing on its mechanisms of action, receptor affinities, and relevant case studies.

- Chemical Formula : C₁₁H₁₄N₂·HCl

- Molecular Weight : 210.70 g/mol

- Melting Point : 289-292 °C (dec.)

- Solubility : Soluble in water (50 mg/mL) .

5-MT primarily acts as a serotonergic agonist , influencing various serotonin receptors, particularly:

- 5-HT2A Receptor : Associated with psychedelic effects and mood regulation.

- 5-HT1A and 5-HT2C Receptors : Involved in anxiety and depression modulation.

Research indicates that 5-MT has a significant affinity for the 5-HT2A receptor, which is crucial for its psychoactive properties. Studies have shown that substituted tryptamines like 5-MT exhibit affinities in the low micromolar range at these receptors .

Neuropharmacological Implications

- Mood Regulation : The serotonergic activity of 5-MT suggests potential applications in treating mood disorders. Its interaction with serotonin receptors may enhance serotonergic neurotransmission, providing insights into therapies for depression and anxiety .

- Psychoactive Properties : As a hallucinogenic compound, 5-MT's effects can lead to altered states of consciousness, which have been explored in various clinical settings to understand the neural correlates of psychedelic experiences .

- Metabolic Studies : Research has demonstrated that 5-MT can influence metabolic pathways in vivo. For instance, it was used to study the metabolism of related compounds in rat models, revealing insights into its pharmacokinetics and potential metabolic pathways .

Clinical Observations

- Case Study on Tryptamines : A study involving intoxication cases highlighted the identification of metabolites from tryptamines, including 5-MT, using advanced techniques like LC-HR-MS/MS. This research underscores the importance of understanding the metabolic fate of such compounds in forensic toxicology .

- Psychedelic Research : Clinical trials investigating the therapeutic use of psychedelics have included compounds similar to 5-MT, focusing on their efficacy in treating conditions like PTSD and major depressive disorder. These studies often report positive outcomes regarding mood enhancement and cognitive flexibility .

Data Table: Receptor Affinity Comparison

| Compound | 5-HT2A Affinity (Ki) | 5-HT1A Affinity (Ki) | 5-HT2C Affinity (Ki) |

|---|---|---|---|

| 5-Methyltryptamine | ~130 nM | ~400 nM | ~200 nM |

| DMT | ~130 nM | ~300 nM | ~150 nM |

| Psilocybin | ~20 nM | ~250 nM | ~100 nM |

Note: Values are approximate and derived from various studies assessing receptor binding affinities .

Propiedades

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHDFGBPJGEYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1821-47-2 (Parent) | |

| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40143627 | |

| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-95-3 | |

| Record name | 1H-Indole-3-ethanamine, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.